4-[(1-{[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a carbamoyl group, a methoxy group, a methyl group, and a tetrahydroquinazolin group. These groups can greatly influence the compound’s reactivity and properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves several steps, each introducing a different functional group. For example, a Friedel Crafts acylation could be used to introduce an acyl group, which could then be converted to an alkane .Molecular Structure Analysis
The molecular structure of the compound is likely to be complex due to the presence of multiple functional groups. The conformation of the molecule could be influenced by steric effects, with substituents preferring equatorial rather than axial positions to minimize steric strain .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the carbamoyl group could undergo hydrolysis, and the methoxy group could participate in ether cleavage reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups present. For example, the presence of polar groups like carbamoyl and methoxy could increase the compound’s solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Quinazoline derivatives have been synthesized and evaluated for their antimicrobial properties. Studies have found that certain synthesized compounds, including those with quinazolinone frameworks, possess moderate to good antimicrobial activities against various microorganisms. This indicates the potential of quinazoline and its derivatives in developing new antimicrobial agents (Bektaş et al., 2007; Habib et al., 2013).
Anti-Inflammatory and Analgesic Properties
The synthesis of novel compounds derived from structural modifications of quinazoline has demonstrated significant anti-inflammatory and analgesic activities. These findings are pivotal for the development of new therapeutic agents targeting inflammation and pain management (Abu‐Hashem et al., 2020).
Antitumor Potential
Research into quinazoline derivatives has also explored their potential antitumor activities. Modifications in the quinazoline structure have led to compounds that exhibit promising antitumor properties, underscoring the importance of this chemical class in cancer research (Rivalle et al., 1983).
Phosphodiesterase Inhibition
Quinazoline derivatives have been identified as potent phosphodiesterase (PDE) inhibitors. PDE inhibition is a mechanism that has therapeutic potential in treating various diseases, including respiratory disorders. The development of novel PDE inhibitors from quinazoline derivatives underscores the versatility of this chemical class in drug discovery (Villetti et al., 2015).
Eigenschaften
CAS-Nummer |
2097929-16-1 |
---|---|
Molekularformel |
C34H31ClN4O5 |
Molekulargewicht |
611.1 |
IUPAC-Name |
4-[[1-[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-[(4-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C34H31ClN4O5/c1-21-8-10-23(11-9-21)18-36-32(41)25-14-12-24(13-15-25)19-39-33(42)26-6-4-5-7-29(26)38(34(39)43)20-31(40)37-28-16-22(2)27(35)17-30(28)44-3/h4-17H,18-20H2,1-3H3,(H,36,41)(H,37,40) |
InChI-Schlüssel |
UKUSBVPIYBDUNC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NC5=C(C=C(C(=C5)C)Cl)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.